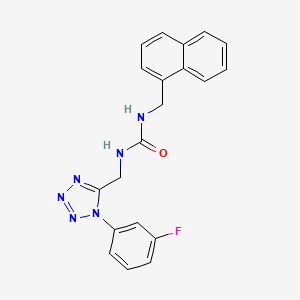![molecular formula C20H20N4OS2 B2894514 3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-70-4](/img/structure/B2894514.png)
3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heteroatoms in the triazole and thiazole rings, as well as the sulfur atom in the isopropylthio group. These atoms could potentially act as nucleophiles or electrophiles in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies have focused on the synthesis and characterization of various thiazole and triazole derivatives, due to their potential in medicinal chemistry. For instance, compounds containing the triazole moiety have been synthesized to explore their antimicrobial and antitubercular properties. These compounds exhibit moderate to significant antibacterial and antifungal activities, with some showing excellent antitubercular activity against Mycobacterium tuberculosis H37Rv when compared with the first-line drug isoniazid (Kumar, Prasad, & Chandrashekar, 2013).
Antioxidant Activity
Derivatives of 1,2,4-triazol-5-one have been analyzed for their in vitro antioxidant activities, comparing their efficacy to standard antioxidants. This research indicates a potential for these compounds in mitigating oxidative stress through various mechanisms, including reducing power, free radical scavenging, and metal chelating activities (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Pharmacological Evaluation
The exploration of thiazole-based compounds for their pharmacological properties, particularly as antimicrobial and antitubercular agents, is a significant area of research. Novel sulfonyl derivatives and Schiff bases derived from isopropyl thiazole have been synthesized, showcasing moderate to significant activities against various microbial strains, including notable antitubercular potential (Kumar, Prasad, & Chandrashekar, 2012).
Anti-Inflammatory Activity
Compounds with a thiazolo[3,2-b]-1,2,4-triazole backbone have been investigated for their potential to prevent ethanol-induced oxidative stress in liver and brain tissues. This research highlights the role of these compounds in managing oxidative damage and their selective organ protective effects, suggesting a potential therapeutic application in conditions associated with oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).
Environmental Applications
Beyond pharmacological interests, derivatives similar to the specified compound have been analyzed for environmental applications. For example, benzotriazoles, which share some structural similarities, have been studied for their occurrence and removal in wastewater treatment, highlighting the challenges in eliminating such polar and poorly degradable trace pollutants from the water cycle (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Eigenschaften
IUPAC Name |
3-[[4-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-13(2)26-19-22-21-18(24(19)15-9-5-4-8-14(15)3)12-23-16-10-6-7-11-17(16)27-20(23)25/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRBMXMWRSYVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC(C)C)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)
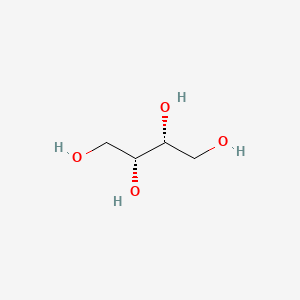
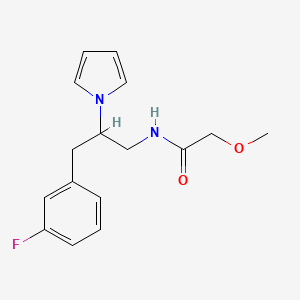
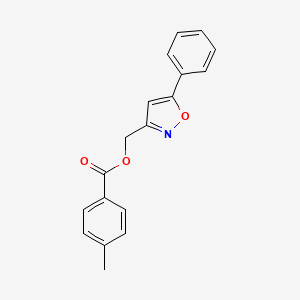
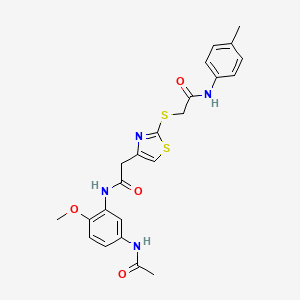
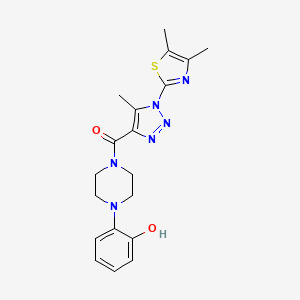
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)
![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)
![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)
![2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)
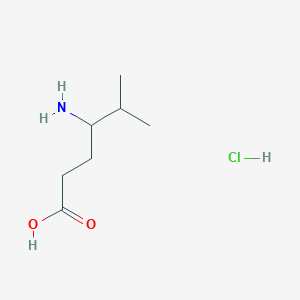
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2894452.png)
